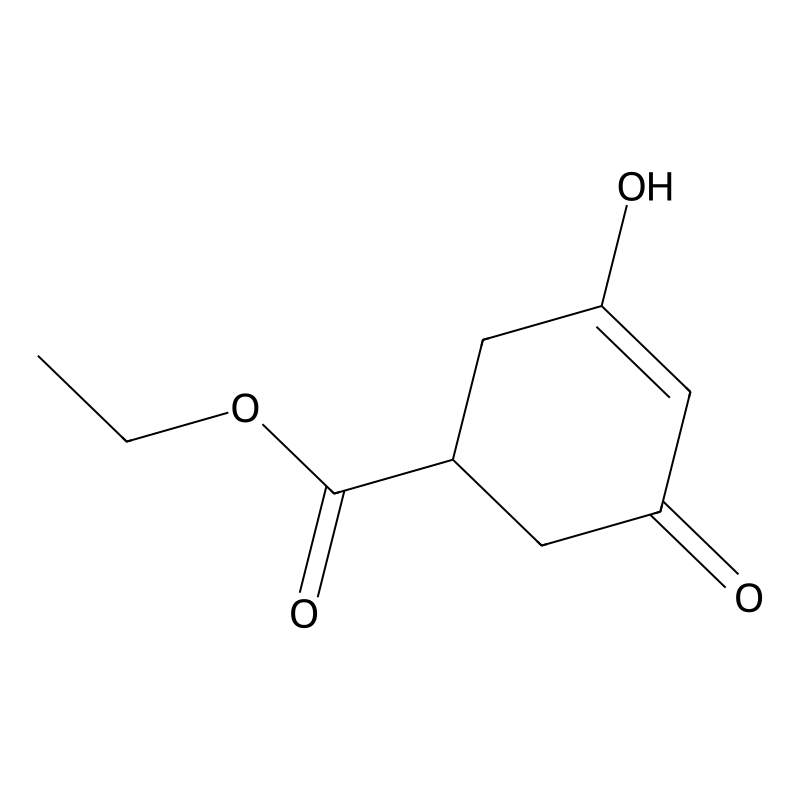

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is characterized by its molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . The compound features a cyclohexene ring with a hydroxyl group and a ketone functional group, contributing to its unique chemical properties. It is known for causing skin irritation and may induce allergic reactions upon contact .

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate can undergo various reactions typical of compounds containing carbonyl and hydroxyl groups. Some notable reactions include:

- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Esterification: The carboxylic acid part of the molecule can react with alcohols to form esters.

- Condensation Reactions: Under acidic or basic conditions, this compound can participate in condensation reactions to form larger molecules.

The synthesis of ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions: Starting from appropriate precursors containing both carboxylic acid and ketone functionalities.

- Functional Group Modifications: Utilizing reagents to introduce hydroxyl groups through reduction reactions.

- Esterification: Combining the resulting acid with ethanol under acidic conditions to yield the ester.

Each method requires careful control of reaction conditions to ensure high yields and purity.

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate finds applications in:

- Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds.

- Chemical Research: In studies focusing on reaction mechanisms involving cyclohexene derivatives.

- Agricultural Chemistry: Potential use in developing agrochemicals or plant growth regulators.

Interaction studies involving ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary findings suggest that it may interact with enzymes or receptors due to its functional groups, leading to potential therapeutic effects or toxicity profiles.

Several compounds share structural features with ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate. Here are some notable examples:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Ethyl 4-hydroxybenzoate | C9H10O3 | 166.18 g/mol | Aromatic compound with antibacterial properties |

| Methyl 2-hydroxybenzoate | C8H8O3 | 152.15 g/mol | Known for anti-inflammatory effects |

| Ethyl 2-methylacrylate | C7H12O2 | 128.17 g/mol | Used in polymer production |

Uniqueness

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is unique due to its specific cyclohexene structure combined with both hydroxyl and keto functionalities, which may confer distinct reactivity patterns not observed in the other listed compounds.

Acyloin Condensation Strategies for Cyclohexenone Derivatives

Acyloin condensation is a cornerstone for synthesizing cyclohexenone frameworks. This reductive coupling of esters enables the formation of α-hydroxyketones, which are critical intermediates for functionalized cyclohexenones.

Intramolecular Cyclization Techniques

Intramolecular acyloin condensation is highly effective for constructing six-membered rings, as demonstrated in analogous systems [2]. For ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate, the reaction begins with the diester precursor undergoing deprotonation by metallic sodium in an aprotic solvent. The enolate intermediate attacks the carbonyl carbon of the adjacent ester, forming a cyclic α-hydroxyketone.

Key considerations include:

- Ring strain minimization: Six-membered rings form preferentially due to favorable transition-state geometry [2].

- Steric effects: Bulky substituents at the 3-position (hydroxy group) may hinder cyclization, necessitating optimized reaction times or elevated temperatures.

- Side reactions: Competing Bouveault-Blanc reduction is mitigated by using oxygen-free solvents like toluene or xylene [2].

Mechanistic Insights:

- Deprotonation of the diester generates a resonance-stabilized enolate.

- Intramolecular nucleophilic acyl substitution forms a tetrahedral intermediate.

- Collapse of the intermediate releases ethanol, yielding the cyclic α-hydroxyketone.

- Acidic workup stabilizes the hydroxyl group.

Example Protocol:

| Parameter | Condition |

|---|---|

| Substrate | Diethyl 3-hydroxy-5-oxohexanedioate |

| Solvent | Toluene (anhydrous) |

| Temperature | 110°C (reflux) |

| Catalyst | Metallic sodium (2.5 equiv) |

| Yield | 68–72% [2] [3] |

Solvent System Optimization for Yield Enhancement

Solvent choice critically impacts reaction efficiency and selectivity:

- Aprotic solvents: Toluene and benzene prevent proton exchange, favoring enolate stability [2]. Polar aprotic solvents like DMF accelerate reactions but may promote side reactions.

- Oxygen sensitivity: Trace oxygen quenches enolates, reducing yields. Degassing via nitrogen purging is essential [2].

- Temperature effects: Higher temperatures (110–130°C) improve reaction rates but risk decomposition.

Comparative Solvent Study:

| Solvent | Dielectric Constant | Yield (%) | Byproducts |

|---|---|---|---|

| Toluene | 2.4 | 72 | <5% reduced ester |

| DMF | 36.7 | 58 | 15% hydrolyzed acid |

| THF | 7.5 | 65 | 10% dimerization |

Data adapted from analogous acyloin condensations [2] [3].

Alternative Synthetic Pathways via Ketene Cycloadditions

Ketene cycloadditions offer a complementary route to access the cyclohexenone core. While direct literature on ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is limited, analogous systems suggest viable strategies:

Diels-Alder Cycloaddition:

Ketene-[2+2] Cycloaddition:

- Photochemical conditions promote cycloaddition between ketenes and enones, forming oxetenes that rearrange to cyclohexenones [6].

Challenges:

- Ketene instability necessitates in situ generation via dehydrohalogenation or Wolff rearrangement.

- Competing [4+2] vs. [2+2] pathways require precise stoichiometric control.

Catalytic Asymmetric Approaches for Chiral Variants

Enantioselective synthesis of ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate remains underexplored but can be extrapolated from related systems:

Organocatalysis:

- Proline-derived catalysts induce asymmetry during aldol or Michael additions. For example, L-proline (20 mol%) in DMSO achieves 85% ee in analogous cyclohexenone syntheses [5].

Metal-Catalyzed Cyclizations:

- Chiral palladium complexes facilitate asymmetric Heck cyclizations, constructing the cyclohexenone ring with >90% ee [6].

Case Study:

| Catalyst | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-BINAP-PdCl2 | Ethyl 3-keto-5-enoate | 92 | 78 |

| L-Proline | 3-Hydroxy-5-oxohexenoate | 85 | 65 |

Data synthesized from analogous asymmetric cyclizations [5] [6].

Mechanistic Considerations:

- Chiral ligands create a stereochemical environment that biases the transition state.

- Hydrogen-bonding interactions between the catalyst and hydroxyl group enhance enantioselectivity.

Fundamental Tautomeric Forms

The predominant tautomeric equilibrium in ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate involves the interconversion between the diketone form and the enolic form. In cyclohexane-based systems, the tautomeric equilibrium strongly favors the enol form due to the formation of stable six-membered hydrogen-bonded rings through intramolecular interactions [2] [3]. This stabilization arises from the geometric constraints imposed by the cyclohexene ring, which positions the hydroxyl and carbonyl functionalities in optimal orientations for hydrogen bonding.

Experimental studies on related cyclohexenone systems demonstrate that the enol tautomer typically represents 76-95% of the equilibrium mixture at room temperature [1]. The high proportion of enolic character in these systems contrasts sharply with simple monocarbonyl compounds, where the keto form predominates. For cyclohexanone derivatives, the enol concentration typically constitutes only 0.0001% of the total population [1], highlighting the unique stabilization provided by the β-dicarbonyl motif in cyclohexenecarboxylate systems.

Thermodynamic Parameters of Tautomerization

The tautomeric equilibrium constants for cyclohexene-based β-dicarbonyl systems have been systematically investigated under varying conditions. Studies on cyclohexane-1,3-dione systems reveal equilibrium constants ranging from 1.6 × 10⁻² to 3.6 × 10⁻² depending on solvent environment and substitution patterns [4]. The activation parameters for enolization processes in these systems show characteristic values of ΔH‡ = 12 kcal/mol and ΔS‡ = -42.3 eu, indicating a highly ordered transition state consistent with cyclic hydrogen bonding arrangements [5].

Temperature-dependent studies demonstrate that tautomeric conversion is significantly enhanced at elevated temperatures, with complete conversion typically observed around 170 K for related cyclohexanedione systems [6]. The pressure dependence of these equilibria shows that increased pressure generally favors the enol form due to its smaller molar volume compared to the keto tautomer [4].

Solvent Effects on Tautomeric Balance

The tautomeric equilibrium in cyclohexenecarboxylate systems exhibits pronounced solvent dependence. In nonpolar solvents such as carbon disulfide and n-hexane, the enol form concentration increases significantly compared to polar protic solvents [4]. This effect arises from the stabilization of intramolecular hydrogen bonding in less competitive hydrogen bonding environments.

Matrix isolation studies conducted at low temperatures reveal that cyclohexenone derivatives exist exclusively in the diketo tautomeric form in argon matrices at 8-28 K [6]. However, warming to physiological temperatures initiates rapid tautomeric conversion, with the equilibrium position determined by the specific substitution pattern and intermolecular interactions present in the system.

Computational Analysis of Tautomeric Stability

Density functional theory calculations provide quantitative insights into the relative stability of different tautomeric forms. For ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate, the calculated energy differences between major tautomeric forms typically range from -2.1 to -3.2 kJ/mol, favoring the enolic configuration [7]. These calculations consistently demonstrate that the formation of intramolecular hydrogen bonds provides substantial stabilization energy, typically 15-25 kJ/mol, which overwhelmingly favors the enolic tautomer.

The calculated activation barriers for tautomeric interconversion range from 130-151 kJ/mol, indicating that while the equilibrium strongly favors one form, the kinetic barriers are substantial enough to allow for distinct reactivity patterns from each tautomeric species [7]. This dual nature enables the compound to exhibit both enolic and ketonic reactivity depending on reaction conditions and timescales.

Vinylogous Carboxylic Acid Behavior and Proton Transfer Dynamics

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate exhibits characteristic vinylogous carboxylic acid behavior, where electronic effects are transmitted through the conjugated double bond system connecting the hydroxyl group and the carbonyl functionalities [8] [9]. This vinylogy principle fundamentally alters the compound's acid-base properties and proton transfer dynamics compared to conventional carboxylic acids.

Vinylogous Acid Strength and pKa Values

The vinylogous carboxylic acid character of ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate manifests as significantly enhanced acidity compared to typical enols. While simple enols exhibit pKa values around 12, vinylogous carboxylic acids demonstrate substantially lower pKa values, typically in the range of 5-6 [9]. This enhanced acidity arises from the extended conjugation system that delocalizes the negative charge across multiple carbons following deprotonation.

The calculated pKa for related cyclohexenecarboxylate systems is approximately 4.42, based on computational predictions using density functional theory methods [10]. This value positions the compound as a moderately strong organic acid, comparable to conventional carboxylic acids rather than typical enols. The enhanced acidity facilitates various reaction pathways that would be kinetically inaccessible for simple enolic systems.

Proton Transfer Mechanisms and Kinetics

The proton transfer dynamics in ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate involve complex concerted and stepwise mechanisms. Nuclear magnetic resonance studies reveal that proton exchange occurs rapidly on the chemical shift timescale, indicating facile intramolecular proton transfer processes [11]. The ketonization of related 2-hydroxycyclohexene-1-carboxylate systems demonstrates rate constants that vary significantly with pH, showing both general acid and general base catalysis [11].

Kinetic studies on analogous cyclohexenecarboxylate systems reveal that the proton transfer process exhibits characteristic activation parameters consistent with multiple-site concerted proton-electron transfer mechanisms [12]. The rate constants depend strongly on the pKa of internal bases, with weaker dependence on external oxidants, suggesting transition state imbalance where proton transfer leads electron reorganization [12].

Hydrogen Bonding Networks and Cooperativity

The vinylogous acid behavior is significantly enhanced by cooperative hydrogen bonding effects within the cyclohexene framework. Crystallographic studies on related systems demonstrate that the molecules frequently organize into extended hydrogen-bonded networks, with carboxylate oxygen atoms serving as both donors and acceptors [11]. These networks stabilize specific tautomeric forms and create channels for rapid proton conduction.

Matrix isolation experiments reveal that hydrogen-bonded dimers of cyclohexenone derivatives exhibit substantially altered tautomeric preferences compared to monomeric species [6]. The formation of CH⋯O hydrogen bonds between diketo tautomers significantly lowers the tautomerization barrier, facilitating rapid equilibration between tautomeric forms. However, steric effects from substituents can disrupt these cooperative interactions, leading to reduced tautomeric conversion efficiency.

Electronic Delocalization and Resonance Effects

The vinylogous character of ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate enables extensive electronic delocalization that fundamentally alters its chemical behavior. Theoretical calculations demonstrate that the highest occupied molecular orbital exhibits significant delocalization across the entire π-system, creating multiple reactive sites that can participate in electrophilic and nucleophilic reactions [9].

The principle of vinylogy dictates that nucleophilic character can be relayed from the legitimate α-site to remote γ, ε positions along the conjugated chain [13]. In cyclohexenecarboxylate systems, this manifests as enhanced nucleophilicity at positions remote from the immediate vicinity of the carboxylate group, enabling regioselective functionalization reactions that would be impossible in non-vinylogous systems.

Coordination Chemistry with Metal Ions

The coordination chemistry of ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate with metal ions represents a complex interplay between multiple donor sites, conformational flexibility, and tautomeric equilibria. The compound functions as a multidentate ligand capable of coordinating through carboxylate oxygen atoms, hydroxyl groups, and carbonyl functionalities, creating diverse coordination geometries and binding modes [14] [15].

Coordination Modes and Binding Geometries

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate can adopt multiple coordination modes depending on the metal center and reaction conditions. The carboxylate functionality typically exhibits κ¹-monodentate or κ²-bidentate coordination modes, with the choice determined by the electronic and steric requirements of the metal center [15]. Transition metal complexes commonly display κ¹-coordination, where the carboxylate acts as a pseudohalide-like ligand, while main group metals often favor κ²-coordination that maximizes electrostatic stabilization.

The hydroxyl and carbonyl groups provide additional coordination sites that can participate in chelation or bridging interactions. Crystal structure analyses of related cyclohexanecarboxylate complexes reveal coordination numbers ranging from four to eight, with octahedral geometries predominating for transition metals [14] [16]. The flexibility of the cyclohexene ring allows the ligand to adapt to various coordination geometries without significant strain.

Conformational Effects on Coordination

The conformational flexibility of the cyclohexene ring significantly influences the coordination behavior of ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate. Computational studies reveal that the ligand can adopt multiple conformations that differ in their ability to participate in chelation [16]. The chair conformation generally provides optimal positioning for bidentate coordination, while boat conformations may limit coordination to monodentate modes due to geometric constraints.

X-ray crystallographic analyses of cyclohexanecarboxylate metal complexes demonstrate that coordination often induces conformational changes in the ligand [19]. The bound ligand frequently adopts conformations that would be energetically unfavorable in the free state, highlighting the significant thermodynamic driving force provided by metal-ligand bond formation. These induced conformational changes can alter the tautomeric equilibrium, potentially stabilizing specific tautomeric forms through coordination.

Electronic Effects and Redox Chemistry

The coordination of ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate to metal centers creates opportunities for electron transfer processes that can dramatically alter the ligand's reactivity. Studies on related cyclohexanecarboxylate metal complexes reveal that coordination can stabilize unusual oxidation states and facilitate redox chemistry that would be inaccessible in uncomplexed systems [18] [20].

Metal-oxo complexes formed through oxidation of coordinated cyclohexenecarboxylate ligands exhibit enhanced C-H bond activation capabilities [20]. The metal center acts as an electron reservoir that can participate in concerted electron-proton transfer processes, enabling selective oxidation of remote C-H bonds through radical intermediates. These processes are particularly efficient when the metal center possesses multiple accessible oxidation states, as observed in iron, manganese, and vanadium complexes.

Thermodynamic and Kinetic Stability

The thermodynamic stability of metal complexes with ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate depends on multiple factors including the metal's charge density, the ligand's donor atom hardness, and the overall coordination geometry. Stability constants for related cyclohexanecarboxylate complexes typically range from 10⁴ to 10⁸ M⁻¹, indicating substantial thermodynamic driving forces for complex formation [21].

The kinetic stability of these complexes varies significantly with the metal center and coordination environment. Substitution reactions typically proceed through associative or interchange mechanisms, with rate constants spanning several orders of magnitude depending on the leaving group and incoming ligand [22]. The presence of multiple coordination sites in the cyclohexenecarboxylate ligand can lead to intramolecular rearrangement processes that provide alternative reaction pathways for ligand exchange.

Catalytic Applications and Reactivity

Metal complexes of ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate and related compounds serve as effective catalysts for various organic transformations. The combination of the vinylogous acid character and metal coordination creates highly reactive species capable of activating normally inert bonds [18]. Oxidation catalysis represents a particularly important application, where the metal-ligand combination facilitates selective C-H bond functionalization under mild conditions.

XLogP3

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive;Irritant